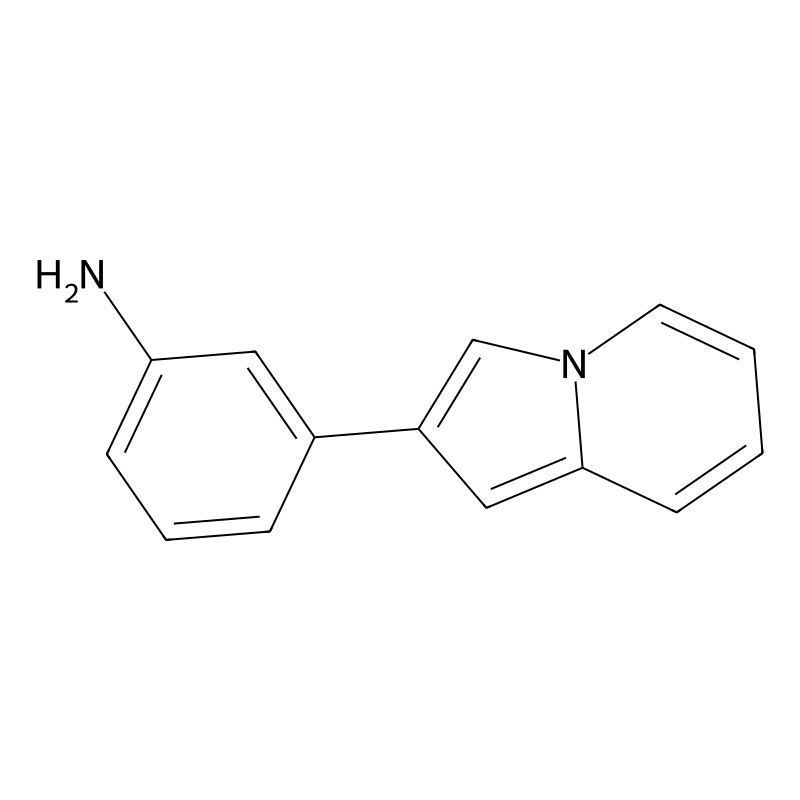

3-(Indolizin-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Indolizin-2-yl)aniline, also known as 3-(1H-indol-2-yl)aniline, is a compound characterized by its unique structure that combines an indole moiety with an aniline group. Its molecular formula is , and it has a molar mass of approximately 208.26 g/mol. The compound features a fused indole ring system, which contributes to its distinctive chemical properties and biological activities. It is classified as a light-sensitive irritant and exhibits a boiling point of 476.7 °C at 760 mmHg and a density of 1.229 g/cm³ .

Organic electronics

Indoline derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs) due to their interesting photophysical properties. The indolizine group in 3-(Indolizin-2-yl)aniline might warrant investigation for similar applications.

Medicinal chemistry

Some indolizine derivatives have shown promising biological activities []. 3-(Indolizin-2-yl)aniline could be a target molecule for further research to explore its potential therapeutic applications.

The chemical reactivity of 3-(indolizin-2-yl)aniline can be explored through various reactions, particularly those involving its amino and indole functionalities. A significant reaction pathway includes the condensation of aniline and indole derivatives under specific conditions to yield this compound. Additionally, it can undergo transformations such as:

- Regioselective reactions: The compound can participate in regioselective C-H bond activation, leading to the formation of various derivatives like 3-(indol-2-yl)succinimide through Ru(II)-catalyzed processes .

- Cyclization reactions: The presence of the indole moiety allows for cyclization reactions that can yield complex structures, which are valuable in medicinal chemistry .

3-(Indolizin-2-yl)aniline has been evaluated for its biological activity, particularly its potential as an anticancer agent. Studies have shown that derivatives containing this structural motif exhibit cytotoxic effects against various human cancer cell lines, indicating their potential as lead compounds in drug development . The mechanism of action often involves interactions with specific biological targets, such as enzymes or receptors involved in cancer progression.

The synthesis of 3-(indolizin-2-yl)aniline can be achieved through several methods:

- Condensation Reaction: A common method involves the direct condensation of aniline with indole under acidic or basic conditions.

- Catalytic Methods: Recent advancements include the use of transition metal catalysts (e.g., Ru(II)) to facilitate regioselective transformations that incorporate the indole framework into more complex structures .

- Functionalization: Further functionalization can be performed on the amino group or the indole nitrogen to create diverse derivatives with enhanced biological properties .

The applications of 3-(indolizin-2-yl)aniline are primarily found in medicinal chemistry and materials science:

- Pharmaceuticals: Its derivatives are being researched for their anticancer properties and potential therapeutic uses against other diseases.

- Material Science: The compound can be utilized in the synthesis of polymers and materials that exhibit unique electrical or optical properties due to the conjugated system present in the indole structure .

Interaction studies have demonstrated that 3-(indolizin-2-yl)aniline and its derivatives can form significant interactions with various biological macromolecules. These studies often involve:

- Molecular docking: To predict binding affinities and modes with targets such as enzymes or receptors.

- In vitro assays: To evaluate the efficacy and mechanism of action against cancer cell lines or other biological systems .

Several compounds share structural similarities with 3-(indolizin-2-yl)aniline, which may offer insights into its uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-(1H-indol-3-yl)aniline | Indole-Aniline derivative | Exhibits different biological activities |

| 5-(1H-indol-3-yl)-1H-pyrazole | Indole-Pyrazole derivative | Potential anti-inflammatory effects |

| 3-(Indolyl)methylamine | Indole-Alkylamine derivative | Known for neuroprotective properties |

| N-(1H-indol-3-yl)benzamide | Indole-Amide derivative | Investigated for anti-cancer activity |

The uniqueness of 3-(indolizin-2-yl)aniline lies in its specific arrangement of functional groups that influence its reactivity and biological interactions compared to these similar compounds.